Home > Products > Screening Compounds P95251 > N-(benzo[d][1,3]dioxol-5-yl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxamide
N-(benzo[d][1,3]dioxol-5-yl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxamide - 1226431-92-0

N-(benzo[d][1,3]dioxol-5-yl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxamide

Catalog Number: EVT-2996839
CAS Number: 1226431-92-0
Molecular Formula: C20H21N5O3
Molecular Weight: 379.42
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide

Compound Description: This compound is a potent inhibitor of c-kit and VEGFR2, and is currently under Phase I clinical trials in patients with advanced solid tumors. It displays inhibition of VEGFR1 with an IC50 value of 2.5 μM and also inhibits VEGF-induced HUVEC cell migration, indicating its anti-angiogenic activity. Additionally, it inhibits P-gp efflux pumps (MDR1, ABCB1) with an EC50 value of 74 μM. []

Relevance: This compound shares the benzo[d][1,3]dioxol-5-yl moiety with N-(benzo[d][1,3]dioxol-5-yl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxamide. Both compounds belong to the arylamine thiophene 2-carboxamide class, where variations are made on the aryl substituents. [] https://www.semanticscholar.org/paper/9227fdd5437724e93c0ed390954698aa0972b591

(±)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-phenylbutan-1-amine (IPR-1)

Compound Description: This compound was discovered through virtual screening targeting the urokinase receptor (uPAR). []

Relevance: This compound shares the benzo[d][1,3]dioxol-5-yl moiety with N-(benzo[d][1,3]dioxol-5-yl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxamide. Both compounds are identified as potential inhibitors due to the presence of this moiety. [] https://www.semanticscholar.org/paper/b6303c68774068c6bb30192fc3155f95508d0daf

5-(4-cyano-2-methyl-1H-benzo[d]imidazol-1-yl)-N-cyclopropylthiophene-2-carboxamide (2q)

Compound Description: This compound is a potent and selective inhibitor of P. falciparum dihydroorotate dehydrogenase (PfDHODH). It displays efficacy in three mouse models of malaria and possesses an acceptable safety pharmacology risk assessment and safety toxicology profile in rodents. It also lacks potential drug-drug interactions and has an acceptable ADME/pharmacokinetic profile and projected human dose. Due to these characteristics, it has been identified as a potential drug development candidate for malaria treatment. []

Relevance: This compound shares the 1-methyl-1H-benzo[d]imidazol-2-yl moiety with N-(benzo[d][1,3]dioxol-5-yl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxamide. Both compounds belong to the 5-(2-methylbenzimidazol-1-yl)-N-alkylthiophene-2-carboxamide class, where variations in the substituents are explored to optimize potency and selectivity against PfDHODH. [] https://www.semanticscholar.org/paper/17bd45e13b94f4ec986495f0435e0877b813313c

4-(5-benzo[1,3]dioxol-5-yl-4-pyridin-2-yl-1H-imidazol-2-yl)-benzamide (SB-431542)

Compound Description: This compound is a selective inhibitor of activin receptor-like kinase (ALK)5, a TGF-β type I receptor. It inhibits TGF-β–induced nuclear Smad3 localization and fibronectin (FN) mRNA expression, indicating that FN synthesis is mediated in part via the p38 MAPK pathway. []

Relevance: This compound shares the benzo[d][1,3]dioxol-5-yl moiety with N-(benzo[d][1,3]dioxol-5-yl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxamide. Both compounds are inhibitors targeting different biological pathways. [] https://www.semanticscholar.org/paper/3ab92afb9fb076a1cbfc02935b5afdf64864e0c0

2-(5-benzo[1,3]dioxol-5-yl-2-tert-butyl-3H-imidazol-4-yl)-6-methylpyridine hydrochloride (SB-505124)

Compound Description: This compound is a selective inhibitor of TGF-β type I receptors ALK4, ALK5, and ALK7. It inhibits signaling from these receptors, preventing the activation of downstream cytoplasmic signal transducers Smad2 and Smad3 and TGF-β–induced mitogen-activated protein kinase pathway components. SB-505124 is three to five times more potent than SB-431542 in inhibiting ALK5. []

Relevance: Similar to SB-431542, this compound also shares the benzo[d][1,3]dioxol-5-yl moiety with N-(benzo[d][1,3]dioxol-5-yl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxamide. They are all inhibitors targeting specific kinases. [] https://www.semanticscholar.org/paper/02414e60818aa898f2fda38f3fa45ef05d8e00a1

N-{(2’-Methyl-1H-benzo[d]imidazol-1-yl)methyl}-4-nitrobenzenamine (1a)

Compound Description: This compound exhibits moderate to good anthelmintic activity against Phaeritima posthuma species of earthworm at a concentration of 75.0 mg/ml. []

Relevance: This compound is structurally similar to N-(benzo[d][1,3]dioxol-5-yl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxamide, sharing the 2’-methyl-1H-benzo[d]imidazol-1-ylmethyl moiety. The major difference lies in the substitution at the methyl linker, where 1a has a 4-nitrobenzenamine group and the target compound has a piperazine-1-carboxamide group with benzo[d][1,3]dioxol-5-yl substitution. [] https://www.semanticscholar.org/paper/64c96f480822ae9c5ab10c46de728bc67aa53dd7

4-Chloro-N-{(2’-methyl-1H-benzo[d]imidazol-1-yl)methyl}benzenamine (1c)

Compound Description: This compound, like 1a, also demonstrates moderate to good anthelmintic activity against Phaeritima posthuma at a concentration of 75.0 mg/ml. []

Relevance: This compound shares the same 2’-methyl-1H-benzo[d]imidazol-1-ylmethyl moiety with N-(benzo[d][1,3]dioxol-5-yl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxamide, differing only in the substitution on the methyl linker. While 1c has a 4-chlorobenzenamine substituent, the target compound has a piperazine-1-carboxamide group with benzo[d][1,3]dioxol-5-yl substitution. [] https://www.semanticscholar.org/paper/64c96f480822ae9c5ab10c46de728bc67aa53dd7

N-{(4'-Fluorophenyl)(2’’-methyl-1H-benzo[d]imidazol-1-yl)methyl}-4-nitrobenzenamine (2b)

Compound Description: This compound exhibits potent anthelmintic activity against Phaeritima posthuma. []

N-{(3’-Nitrophenyl)(2’’-methyl-1H-benzo[d]imidazol-1-yl)methyl}-4-chlorobenzenamine (2d)

Compound Description: This compound exhibits potent anthelmintic activity against Phaeritima posthuma, similar to 2b. []

1-{(4’-Nitrophenylamino)methyl}-1H-benzo[d]imidazole-2-thiol (3a)

Compound Description: This benzimidazole derivative demonstrates potent anthelmintic activity against Phaeritima posthuma. []

Relevance: This compound shares the 1H-benzo[d]imidazole-2-thiol moiety with N-(benzo[d][1,3]dioxol-5-yl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxamide. The difference lies in the substituent on the imidazole ring and the substitution on the methyl linker. While 3a has a thiol group on the imidazole ring and a 4’-nitrophenylamino group on the linker, the target compound has a 1-methyl group on the imidazole ring and a piperazine-1-carboxamide group with benzo[d][1,3]dioxol-5-yl substitution on the linker. [] https://www.semanticscholar.org/paper/64c96f480822ae9c5ab10c46de728bc67aa53dd7

1-{(4’-Chlorophenylamino)methyl}-1H-benzo[d]imidazole-2-thiol (3c)

Compound Description: This compound is another potent anthelmintic agent against Phaeritima posthuma, belonging to the benzimidazole class. []

1-{(4’-Nitrophenylamino)(4’’-fluorophenyl)methyl}-1H-benzo[d]imidazole-2-thiol (4b)

Compound Description: This benzimidazole derivative exhibits potent anthelmintic activity against Phaeritima posthuma, similar to 3a and 3c. []

1-{(4’-Chlorophenylamino)(3’’-nitrophenyl)methyl}-1H-benzo[d]imidazole-2-thiol (4d)

Compound Description: This compound demonstrates potent anthelmintic activity against Phaeritima posthuma. []

Relevance: This compound is similar in structure to 4b, sharing the 1H-benzo[d]imidazole-2-thiol moiety with N-(benzo[d][1,3]dioxol-5-yl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxamide. The main difference lies in the substituents on the methyl linker, where 4d has a 4'-chlorophenylamino and a 3''-nitrophenyl group, whereas the target compound has a piperazine-1-carboxamide group with benzo[d][1,3]dioxol-5-yl substitution. [] https://www.semanticscholar.org/paper/64c96f480822ae9c5ab10c46de728bc67aa53dd7

N-(2-((benzo[d]thiazol-2-ylthio)methyl)-1-benzyl-1H-benzo[d]imidazol-6-yl)-4-aminobenzo[d][1,3]dioxole-5-carboxamide (7b)

Compound Description: This compound exhibits excellent anthelmintic activity against Indian earthworms (Pheretimaposthuma), with mean paralysis times ranging from 1:05 to 8:05. It also demonstrates potent antitubercular activity against M. tuberculosis H37Rv strains, with a minimum inhibitory concentration (MIC) of 1.81 µM. []

Relevance: This compound shares the benzo[d][1,3]dioxole-5-carboxamide moiety with N-(benzo[d][1,3]dioxol-5-yl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxamide. The primary difference lies in the other substituent on the carboxamide group. In 7b, it's a complex 2-((benzo[d]thiazol-2-ylthio)methyl)-1-benzyl-1H-benzo[d]imidazol-6-yl group, while in the target compound, it's a piperazine ring linked to a 1-methyl-1H-benzo[d]imidazol-2-yl group. [] https://www.semanticscholar.org/paper/87984a9c67ba8437cc54716023bb30c524f88703

Properties

CAS Number

1226431-92-0

Product Name

N-(benzo[d][1,3]dioxol-5-yl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxamide

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-(1-methylbenzimidazol-2-yl)piperazine-1-carboxamide

Molecular Formula

C20H21N5O3

Molecular Weight

379.42

InChI

InChI=1S/C20H21N5O3/c1-23-16-5-3-2-4-15(16)22-19(23)24-8-10-25(11-9-24)20(26)21-14-6-7-17-18(12-14)28-13-27-17/h2-7,12H,8-11,13H2,1H3,(H,21,26)

InChI Key

PLYUYEGYCABBNV-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2N=C1N3CCN(CC3)C(=O)NC4=CC5=C(C=C4)OCO5

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.